8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
Overview
Description
8-Chloro-5-piperazin-1-ylsulfonylisoquinoline is a chemical compound with the molecular formula C13H14ClN3O2S It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a piperazine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline typically involves the reaction of 8-chloroisoquinoline with piperazine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the piperazine moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
8-Chloro-5-piperazin-1-ylsulfonylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes
Mechanism of Action
The mechanism of action of 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(Piperazin-1-ylsulfonyl)isoquinoline: Similar in structure but lacks the chloro substitution.
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine: Another closely related compound with slight structural variations.
Uniqueness: 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline is unique due to the presence of both the chloro and piperazine sulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-chloro-5-piperazin-1-ylsulfonylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVCZQBJKQHGPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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